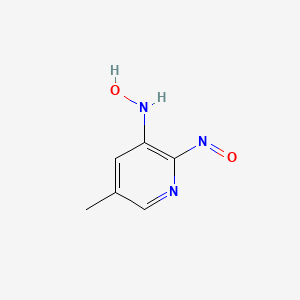

N-(5-methyl-2-nitrosopyridin-3-yl)hydroxylamine

CAS No.: 7463-57-2

Cat. No.: VC18426907

Molecular Formula: C6H7N3O2

Molecular Weight: 153.14 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 7463-57-2 |

|---|---|

| Molecular Formula | C6H7N3O2 |

| Molecular Weight | 153.14 g/mol |

| IUPAC Name | N-(5-methyl-2-nitrosopyridin-3-yl)hydroxylamine |

| Standard InChI | InChI=1S/C6H7N3O2/c1-4-2-5(8-10)6(9-11)7-3-4/h2-3,8,10H,1H3 |

| Standard InChI Key | ZDPRMDOJMCHPBZ-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CC(=C(N=C1)N=O)NO |

Introduction

Structural Characteristics and Physicochemical Properties

The molecular formula of N-(5-methyl-2-nitrosopyridin-3-yl)hydroxylamine is C₆H₇N₃O₂, with a molecular weight of 153.14 g/mol. Key structural features include:

-

A pyridine ring providing aromaticity and electronic diversity.

-

A nitroso (-NO) group at position 2, known for its electrophilic reactivity.

-

A hydroxylamine (-NHOH) group at position 3, enabling redox activity and nucleophilic interactions.

-

A methyl (-CH₃) substituent at position 5, influencing steric and electronic effects.

Physicochemical Data (Extrapolated from Analogues)

The nitroso group contributes to the compound’s vapor pressure of approximately 4.24 × 10⁻⁶ mmHg at 25°C, similar to related aromatic amines . The hydroxylamine moiety enhances solubility in polar solvents, while the methyl group increases hydrophobicity.

Synthetic Methodologies

Transition-Metal-Free Amination

A promising route involves the reaction of nitroso precursors with boronic acids, as demonstrated in the synthesis of N-methyl aromatic amines . For example:

-

Nitroso Intermediate Preparation: Nitrosation of 5-methylpyridin-3-amine using sodium nitrite under acidic conditions.

-

Boron-Mediated Coupling: Treatment with methylboronic acid and tris(ethyl) phosphite [P(OEt)₃] in toluene at room temperature.

Reaction Optimization (Adapted from )

| Entry | Boronic Acid (equiv) | P(OEt)₃ (equiv) | Solvent | Yield (%) |

|---|---|---|---|---|

| 1 | 1.5 | 1.1 | Toluene | 82 |

| 2 | 2.0 | 1.1 | THF | 62 |

| 3 | 1.5 | 1.1 | DCM | 72 |

The use of P(OEt)₃ as an oxygen scavenger minimizes overalkylation, achieving selective mono-N-functionalization .

Structural Characterization

Key spectroscopic data for analogous compounds include:

-

¹H NMR: δ 2.22–2.95 ppm (methyl and N-methyl groups), δ 6.19–8.10 ppm (pyridine protons) .

-

¹³C NMR: Peaks at 21–159 ppm corresponding to aromatic carbons and substituents .

Reactivity and Functionalization

Nitroso Group Reactivity

The nitroso group participates in:

-

Cycloadditions: Diels-Alder reactions with dienes to form heterocyclic scaffolds.

-

Redox Reactions: Reduction to amines or oxidation to nitro compounds under controlled conditions.

Hydroxylamine Transformations

-

Oxidation: Converts to nitroxyl radicals or nitroso derivatives.

-

Condensation: Forms hydrazones with carbonyl compounds, useful in heterocycle synthesis.

Future Directions

-

Mechanistic Studies: Elucidate the compound’s interaction with biological targets using molecular docking.

-

Process Optimization: Scale-up synthesis via flow chemistry to improve yield and purity.

-

Application Trials: Evaluate efficacy in drug delivery systems and photovoltaic cells.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume